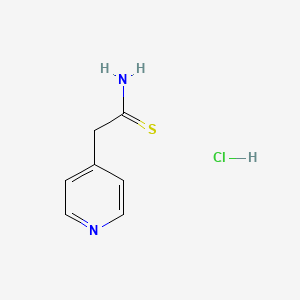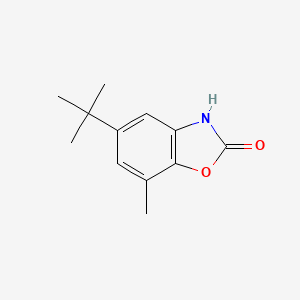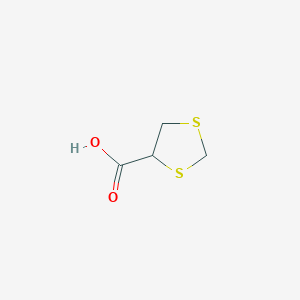
1,3-Dithiolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane-4-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with two sulfur atoms and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolane-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiolane ring structure. Another method involves the treatment of cyanoacetamides with carbon disulfide and sodium ethoxide to yield ketene dithioacetals, which can be further processed to form 1,3-dithiolane derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned chemical reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of solvent-free conditions and recyclable catalysts can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) . Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts .
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi; Electrophiles like RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
1,3-Dithiolane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dithiolane-4-carboxylic acid involves its interaction with molecular targets such as thioredoxin reductase. This enzyme plays a crucial role in maintaining cellular redox balance by catalyzing the reduction of thioredoxin. Inhibition of thioredoxin reductase can disrupt redox homeostasis, leading to oxidative stress and cell death . The presence of an accessible and activated double bond in the compound’s structure enhances its inhibitory activity .
Comparison with Similar Compounds
1,3-Dithiolane-4-carboxylic acid can be compared with other similar compounds, such as 1,2-dithiolane-4-carboxylic acid (asparagusic acid) and 1,3-dithiane. These compounds share similar ring structures but differ in their chemical properties and applications .
1,2-Dithiolane-4-carboxylic acid (Asparagusic acid): Found in asparagus, known for its distinctive odor and potential health benefits.
1,3-Dithiane: Used as a protective group in organic synthesis, particularly for carbonyl compounds.
Properties
CAS No. |
89281-65-2 |
|---|---|
Molecular Formula |
C4H6O2S2 |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
1,3-dithiolane-4-carboxylic acid |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-7-2-8-3/h3H,1-2H2,(H,5,6) |
InChI Key |
INCIBACLQZKNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SCS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)
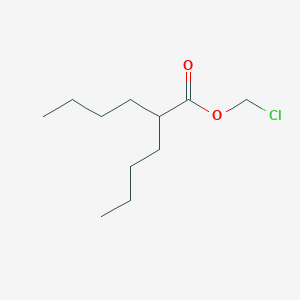
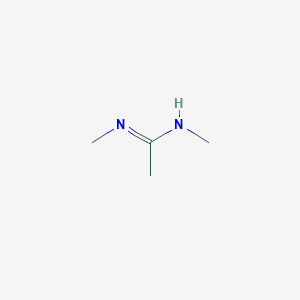
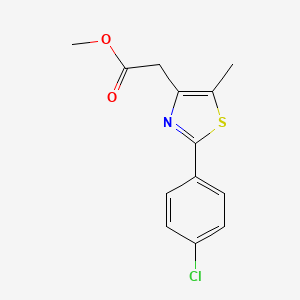
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)




![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
